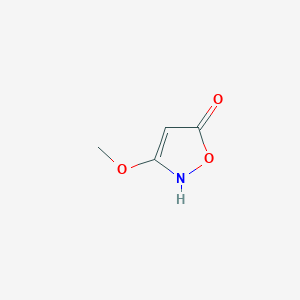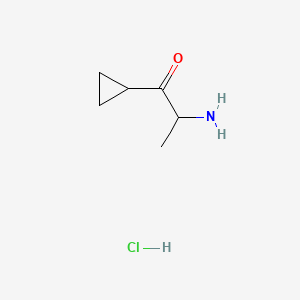
3-Ethynyl-4-methylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-4-methylmorpholine is a heterocyclic organic compound that features a morpholine ring substituted with an ethynyl group at the third position and a methyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-4-methylmorpholine typically involves the alkylation of morpholine derivatives One common method includes the reaction of 4-methylmorpholine with an ethynylating agent under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethynyl-4-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of 3-ethyl-4-methylmorpholine.
Substitution: Formation of various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
3-Ethynyl-4-methylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Ethynyl-4-methylmorpholine involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the nature of the biological or chemical system in which the compound is used.
Comparación Con Compuestos Similares
4-Methylmorpholine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
3-Ethynylmorpholine: Similar structure but without the methyl group, affecting its steric and electronic properties.
N-Methylmorpholine: Another morpholine derivative with different substitution patterns.
Uniqueness: 3-Ethynyl-4-methylmorpholine is unique due to the presence of both the ethynyl and methyl groups, which confer distinct reactivity and potential applications compared to other morpholine derivatives. This combination of functional groups allows for a broader range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
3-ethynyl-4-methylmorpholine |
InChI |
InChI=1S/C7H11NO/c1-3-7-6-9-5-4-8(7)2/h1,7H,4-6H2,2H3 |
Clave InChI |
BNCFTFJYNZSBEO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCOCC1C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


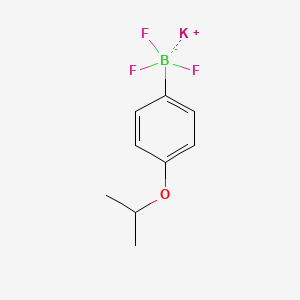
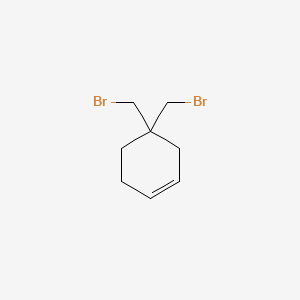
![Spiro[3.4]octan-6-amine](/img/structure/B13566874.png)
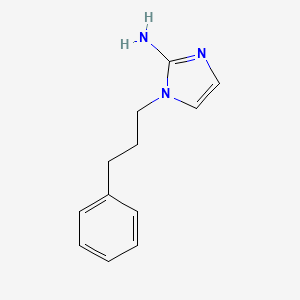

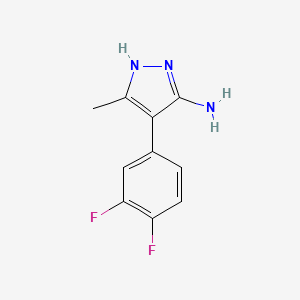

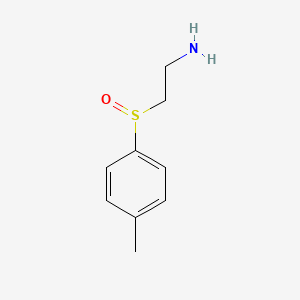
![(2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13566917.png)

![2-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13566931.png)
![Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13566939.png)
